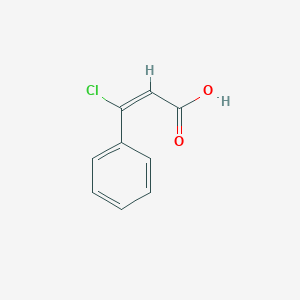![molecular formula C39H30Cl2FeN6O8 B231762 2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- CAS No. 17574-09-3](/img/structure/B231762.png)
2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)-, also known as HMP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties.
作用機序
2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. 2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- also inhibits the proliferation and migration of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- has been shown to modulate various biochemical and physiological processes. It has been reported to reduce blood glucose levels, improve insulin sensitivity, and decrease lipid accumulation in adipose tissue. 2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- also exerts neuroprotective effects by reducing neuronal damage and improving cognitive function.
実験室実験の利点と制限
2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- has several advantages for use in lab experiments. It is stable, soluble in water and organic solvents, and has a relatively low toxicity profile. However, its synthesis method is complex and time-consuming, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on 2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)-. One potential area of investigation is its role in the treatment of metabolic disorders, such as diabetes and obesity. 2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- may also be studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, its anti-cancer properties warrant further investigation for its potential use in cancer therapy.
Conclusion:
In conclusion, 2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It possesses anti-inflammatory, antioxidant, and anti-cancer properties and has been investigated for its role in the treatment of various diseases. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)-.
合成法
2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- can be synthesized through a multi-step process involving the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-phenylethylamine, followed by cyclization with ethyl acetoacetate and subsequent hydrolysis. The final product is obtained through recrystallization from ethanol.
科学的研究の応用
2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- has been studied extensively for its potential therapeutic properties in various fields of research. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. 2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- has been investigated for its role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as cardiovascular diseases, diabetes, and obesity.
特性
CAS番号 |
17574-09-3 |
|---|---|
分子式 |
C39H30Cl2FeN6O8 |
分子量 |
337.4 g/mol |
IUPAC名 |
4-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H19NO4/c1-25-18-12-15(7-8-17(18)22)11-16-13-21(20(24)19(16)23)10-9-14-5-3-2-4-6-14/h2-8,11-12,22H,9-10,13H2,1H3 |
InChIキー |
AGPDVNNLRFLPIW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C=C2CN(C(=O)C2=O)CCC3=CC=CC=C3)O |
正規SMILES |
COC1=C(C=CC(=C1)C=C2CN(C(=O)C2=O)CCC3=CC=CC=C3)O |
その他のCAS番号 |
17574-09-3 |
同義語 |
4-(4-Hydroxy-3-methoxybenzylidene)-1-phenethyl-2,3-pyrrolidinedione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B231682.png)

![4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B231688.png)


![4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B231698.png)





